
1,2-二氨基-4-甲基戊烷二盐酸盐
描述
1,2-Diamino-4-methylpentane dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. This compound is a derivative of pentane, featuring two amino groups and a methyl group, making it a versatile chemical in various applications. It is commonly used in scientific research and industrial processes due to its unique chemical properties.
科学研究应用
1,2-Diamino-4-methylpentane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
Related compounds such as pt (ii) complex containing the 1r,2r enantiomer of trans-1,2-diamino-4-cyclohexene ligand have been shown to inhibit the viability of aggressive pancreatic adenocarcinoma cells .
Mode of Action
It’s structurally similar compound, pt (ii) complex containing the 1r,2r enantiomer of trans-1,2-diamino-4-cyclohexene ligand, has been shown to alter lipid metabolism in pancreatic adenocarcinoma cells . This suggests that 1,2-Diamino-4-methylpentane dihydrochloride might interact with its targets in a similar manner, leading to changes in cellular metabolism.
Biochemical Pathways
Related compounds have been shown to alter lipid metabolism in cancer cells . This suggests that 1,2-Diamino-4-methylpentane dihydrochloride might affect similar pathways, leading to downstream effects on cell viability and function.
Result of Action
Related compounds have been shown to inhibit the viability of aggressive pancreatic adenocarcinoma cells . This suggests that 1,2-Diamino-4-methylpentane dihydrochloride might have similar effects, potentially leading to decreased cancer cell viability and altered cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diamino-4-methylpentane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-2-one with ammonia and hydrogen in the presence of a catalyst to form 1,2-diamino-4-methylpentane. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 1,2-diamino-4-methylpentane dihydrochloride typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product.
化学反应分析
Types of Reactions
1,2-Diamino-4-methylpentane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride
- 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride
- 1,2-Diamino-4-cyclohexene dihydrochloride
Uniqueness
1,2-Diamino-4-methylpentane dihydrochloride is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. Its methyl group and two amino groups offer unique steric and electronic properties, making it valuable in various chemical and biological applications.
属性
IUPAC Name |
4-methylpentane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-5(2)3-6(8)4-7;;/h5-6H,3-4,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNAUBCSHFYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

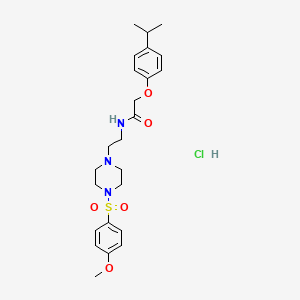
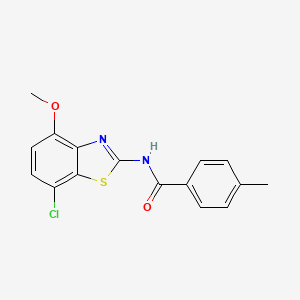
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)
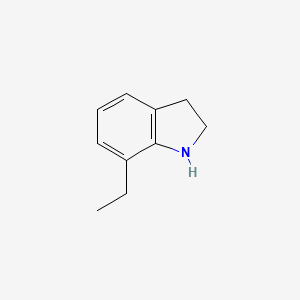
![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)
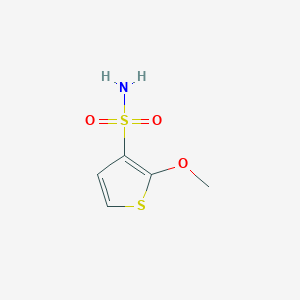
![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)
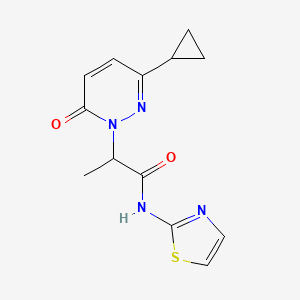
![[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid](/img/structure/B2416499.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2416500.png)
![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)
